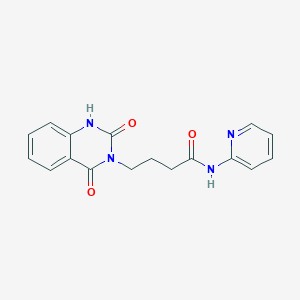
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide
Overview
Description
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-2-pyridinylbutanamide is 324.12224039 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a quinazolinone moiety, which is known for its diverse biological activities, and a pyridine group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3 |
| Molecular Weight | 342.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of quinazolinones against various bacterial strains, suggesting a potential application for this compound in treating infections caused by resistant bacteria .
Anticancer Properties
The quinazolinone derivatives have also been studied for their anticancer effects. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that the compound may have similar effects, warranting further investigation into its mechanisms of action against cancer cells .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of DNA synthesis : By interfering with DNA replication processes.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
- Antioxidant activity : Reducing oxidative stress within cells, which can prevent cancer progression.
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level |
|---|---|
| Antimicrobial | Significant in vitro activity |
| Anticancer | Promising results in cell lines |
| Apoptosis Induction | Observed in related compounds |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including those structurally similar to our compound. Results showed that these derivatives had minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as new antimicrobial agents .
Clinical Trials for Anticancer Applications
Preliminary clinical trials are underway to assess the safety and efficacy of quinazolinone-based compounds in cancer therapy. Early results suggest that these compounds can be administered safely alongside conventional chemotherapy, enhancing overall treatment outcomes without significant adverse effects .
Properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15(20-14-8-3-4-10-18-14)9-5-11-21-16(23)12-6-1-2-7-13(12)19-17(21)24/h1-4,6-8,10H,5,9,11H2,(H,19,24)(H,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQUOAQQDNSLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















